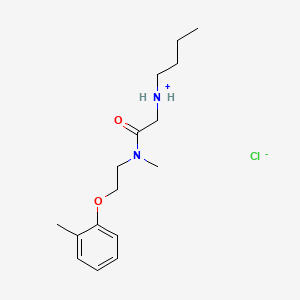
2-(Butylamino)-N-methyl-N-(2-(o-tolyloxy)ethyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BUTYL-[[METHYL-[2-(2-METHYLPHENOXY)ETHYL]CARBAMOYL]METHYL]AZANIUM CHLORIDE is a chemical compound with the molecular formula C16H27ClN2O2 and a molecular weight of 314.8508. This compound is known for its applications in various scientific fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of BUTYL-[[METHYL-[2-(2-METHYLPHENOXY)ETHYL]CARBAMOYL]METHYL]AZANIUM CHLORIDE involves several steps. The primary synthetic route includes the reaction of butylamine with methyl-2-(2-methylphenoxy)ethylcarbamate under controlled conditions. The reaction is typically carried out in a solvent such as dichloromethane at a temperature of around 25°C. The resulting product is then treated with hydrochloric acid to form the chloride salt. Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.
Chemical Reactions Analysis
BUTYL-[[METHYL-[2-(2-METHYLPHENOXY)ETHYL]CARBAMOYL]METHYL]AZANIUM CHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles such as hydroxide or cyanide ions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from 0°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
BUTYL-[[METHYL-[2-(2-METHYLPHENOXY)ETHYL]CARBAMOYL]METHYL]AZANIUM CHLORIDE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacturing of various industrial products, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of BUTYL-[[METHYL-[2-(2-METHYLPHENOXY)ETHYL]CARBAMOYL]METHYL]AZANIUM CHLORIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to BUTYL-[[METHYL-[2-(2-METHYLPHENOXY)ETHYL]CARBAMOYL]METHYL]AZANIUM CHLORIDE include:
- BUTYL-[[METHYL-[2-(2-METHYLPHENOXY)ETHYL]CARBAMOYL]METHYL]AZANIUM BROMIDE
- BUTYL-[[METHYL-[2-(2-METHYLPHENOXY)ETHYL]CARBAMOYL]METHYL]AZANIUM IODIDE
These compounds share similar chemical structures but differ in their halide ions (chloride, bromide, iodide). The uniqueness of BUTYL-[[METHYL-[2-(2-METHYLPHENOXY)ETHYL]CARBAMOYL]METHYL]AZANIUM CHLORIDE lies in its specific chloride ion, which can influence its reactivity and applications.
Properties
CAS No. |
77883-42-2 |
|---|---|
Molecular Formula |
C16H27ClN2O2 |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
butyl-[2-[methyl-[2-(2-methylphenoxy)ethyl]amino]-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-4-5-10-17-13-16(19)18(3)11-12-20-15-9-7-6-8-14(15)2;/h6-9,17H,4-5,10-13H2,1-3H3;1H |
InChI Key |
OLCNRRKMFWNJGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH2+]CC(=O)N(C)CCOC1=CC=CC=C1C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















